molecular formula C26H24N4O4S B11609000 N-[3-(4-methoxyphenyl)-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

N-[3-(4-methoxyphenyl)-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B11609000
M. Wt: 488.6 g/mol
InChI Key: ZUPQRUBFBNOASG-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, amino, oxo, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide typically involves multiple steps, including acylation, reduction, and cyclization reactions. One common synthetic route starts with the acylation of 4-methoxybenzoic acid with 3-methylphenylamine to form an intermediate, which is then subjected to cyclization with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(4-methoxyphenyl)-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C26H24N4O4S/c1-17-7-6-10-19(15-17)27-23(31)16-22-25(33)29(20-11-13-21(34-2)14-12-20)26(35)30(22)28-24(32)18-8-4-3-5-9-18/h3-15,22H,16H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

ZUPQRUBFBNOASG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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